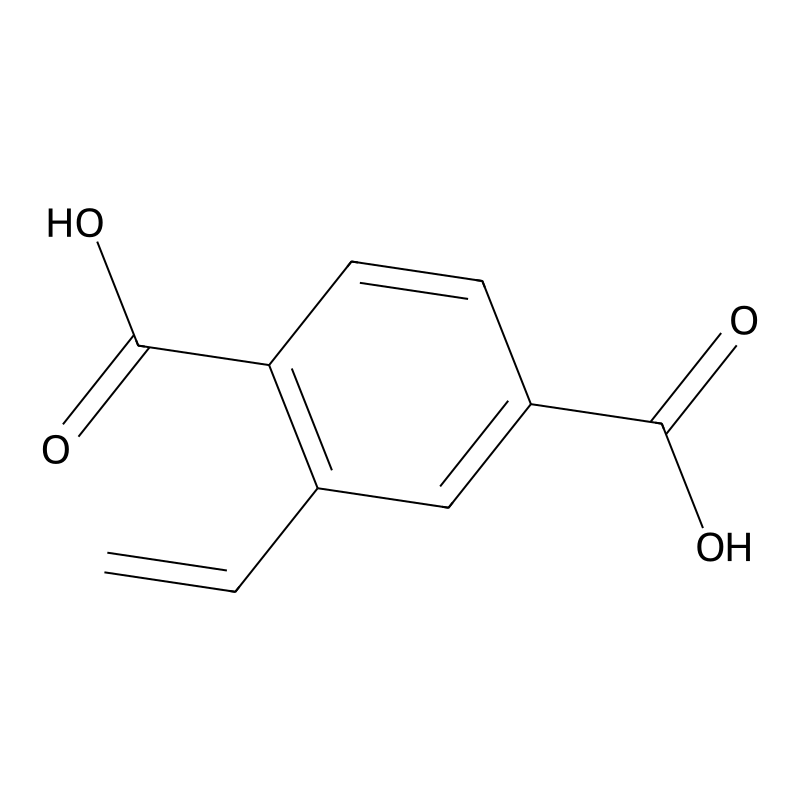2-Vinylterephthalic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Monomer for Polyesters
2-VTA possesses a vinyl group and two carboxylic acid groups, making it a potential building block for polyester synthesis. Polyesters are a diverse class of polymers with numerous applications. Further research is needed to determine the viability of 2-VTA in producing specific polyesters with desired properties PubChem, 2-Vinylterephthalic acid: .
Precursor for Fine Chemicals
The functional groups in 2-VTA (vinyl and carboxylic acid) could be utilized as starting points for the synthesis of various fine chemicals. Fine chemicals are small molecules with specific functionalities used in various industries, such as pharmaceuticals, dyes, and agrochemicals. Research would be required to explore the feasibility of using 2-VTA for the production of specific target molecules.
2-Vinylterephthalic acid is an organic compound characterized by the chemical formula . It features a terephthalic acid backbone with a vinyl group attached at one of the aromatic carbon positions. This compound is notable for its potential applications in polymer chemistry, particularly in the synthesis of various copolymers and resins. The presence of both carboxylic acid and vinyl functional groups allows it to participate in a variety of
- Esterification: Reacting with alcohols can yield esters, which are important in the production of polyesters.
- Polymerization: The vinyl group enables free radical polymerization, allowing for the formation of polymers and copolymers.
- Condensation Reactions: The carboxylic acid groups can react with amines to form amides or with alcohols to create esters, facilitating the synthesis of various polymeric materials .
The synthesis of 2-vinylterephthalic acid typically involves several methods:
- Direct Synthesis: This can be achieved through the reaction of terephthalic acid derivatives with vinyl-containing reagents under acidic or basic conditions.
- Functionalization: Terephthalic acid can be functionalized by introducing a vinyl group via radical reactions or other coupling methods.
- Catalytic Processes: Using catalysts to facilitate the addition of vinyl groups to terephthalic acid derivatives can improve yields and selectivity.
These methods allow for the efficient production of 2-vinylterephthalic acid for various applications in material science.
2-Vinylterephthalic acid has several applications, including:
- Polymer Production: It is used in the synthesis of polyesters and other copolymers that have enhanced mechanical properties.
- Adhesives and Sealants: Its chemical reactivity makes it suitable for formulating adhesives that require strong bonding capabilities.
- Coatings: The compound can be utilized in coatings that benefit from its thermal stability and resistance to degradation.
These applications highlight its importance in industrial processes, particularly in producing high-performance materials.
Interaction studies involving 2-vinylterephthalic acid focus primarily on its reactivity with other chemical species. For instance:
- Reactivity with Alcohols: Investigating how alcohols influence ester formation provides insights into optimizing polymer synthesis.
- Polymer Blends: Studying how 2-vinylterephthalic acid blends with other polymers can reveal compatibility and performance characteristics.
Understanding these interactions is crucial for developing new materials with tailored properties.
Several compounds share structural similarities with 2-vinylterephthalic acid. Here are some notable examples:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Terephthalic Acid | Aromatic dicarboxylic acid | Lacks vinyl group; primarily used in polyester production. |
| Maleic Acid | Unsaturated dicarboxylic acid | Contains two double bonds; used in producing resins and coatings. |
| Phthalic Acid | Aromatic dicarboxylic acid | Used extensively in plasticizers; lacks vinyl functionality. |
The uniqueness of 2-vinylterephthalic acid lies in its combination of both vinyl and carboxylic functionalities, which allows for diverse reactivity not present in these similar compounds. This versatility makes it particularly valuable in advanced materials development compared to its counterparts .








